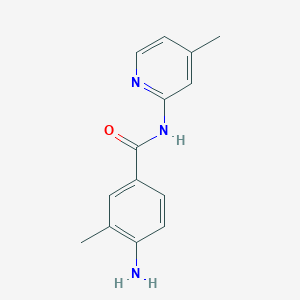

4-氨基-3-甲基-N-(4-甲基-2-吡啶基)苯甲酰胺

描述

“4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . It has a molecular weight of 241.29 .

Synthesis Analysis

The synthesis of benzamides, which includes “4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for “4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is 1S/C14H15N3O/c1-9-5-6-16-13 (7-9)17-14 (18)11-4-3-10 (2)12 (15)8-11/h3-8H,15H2,1-2H3, (H,16,17,18) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .科学研究应用

Pharmaceutical Research: Antileukemia Agents

This compound is utilized in the synthesis of derivatives that are tested for their activity as antileukemia agents, particularly against neoplastic stem cell leukemia . Its role as an intermediate in the production of Nilotinib, a therapeutic agent for chronic myelogenous leukemia, highlights its significance in the development of cancer treatments .

Material Science: Nonlinear Optical Materials

In material science, derivatives of this compound have been explored for their nonlinear optical properties. These properties are crucial for the advancement of optoelectronics, with applications ranging from laser technology to telecommunications .

Chemical Synthesis: Intermediate for Tyrosine Kinase Inhibitors

The compound serves as a key intermediate in the synthesis of tyrosine kinase inhibitors like Imatinib, which are used to treat leukemia by specifically inhibiting the activity of certain enzymes .

Structural Biology: Crystallography Studies

Its structural analogs have been subject to crystallographic studies to understand molecular conformations and interactions, which are fundamental in designing drugs with specific target binding capabilities .

Analytical Chemistry: Spectroscopic Characterization

Spectroscopic methods such as FTIR, RAMAN, and NMR are employed to characterize the molecular geometry and electronic properties of this compound’s derivatives, providing insights into their chemical behavior .

Thermal Analysis: Stability Studies

Thermal techniques like thermogravimetry (TG) and differential thermal analysis (DTA) are used to assess the stability of crystals derived from this compound, which is essential for determining their suitability in various applications .

Molecular Electronics: Hyperpolarizability Studies

The compound’s derivatives are studied for their second-order hyperpolarizability, a parameter indicative of a material’s potential in molecular electronics and photonics .

Safety and Handling: Hazard Assessment

Safety assessments are conducted to determine the handling precautions for this compound, including its hazard statements and precautionary measures, ensuring safe laboratory practices .

安全和危害

The compound has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .

作用机制

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular processes, potentially affecting cell growth, differentiation, and metabolism .

属性

IUPAC Name |

4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOSCKSPUBQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide | |

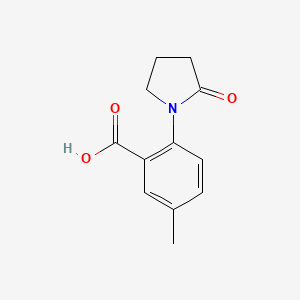

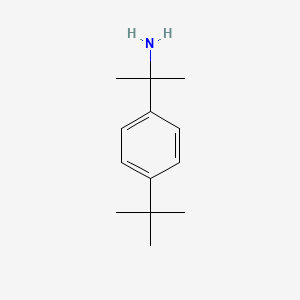

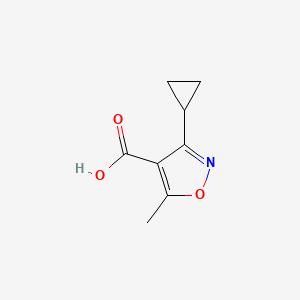

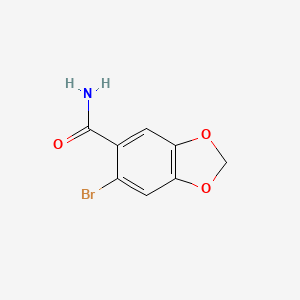

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

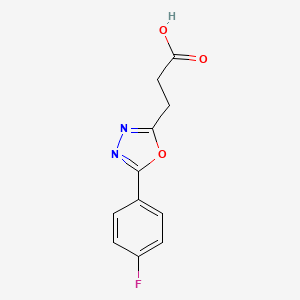

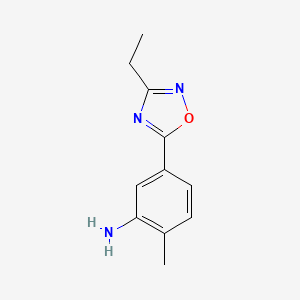

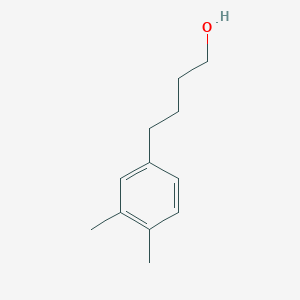

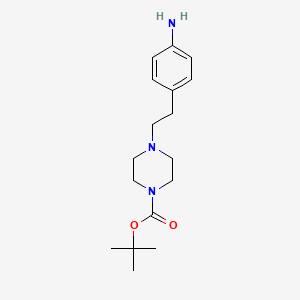

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)